Diethyl ethyl[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]propanedioate
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Overview
Description
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE is a complex organic compound that features a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-ETHYL-2-{2-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE typically involves multiple steps. The starting materials often include diethyl malonate and ethyl acetoacetate, which undergo a series of reactions such as esterification, amidation, and cyclization to form the final product. The reaction conditions may vary, but they generally require controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as distillation and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-ETHYL-2-{2-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-diethyl 2-[2-(dimethylamino)ethyl]propanedioate
- Ethyl malonate
- Diethyl malonate
Uniqueness
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE is unique due to the presence of the thiadiazole ring, which imparts specific chemical properties and biological activities not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
797767-46-5 |
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Molecular Formula |
C14H21N3O5S |
Molecular Weight |
343.40 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]propanedioate |
InChI |
InChI=1S/C14H21N3O5S/c1-4-14(11(19)21-5-2,12(20)22-6-3)8-7-10(18)16-13-17-15-9-23-13/h9H,4-8H2,1-3H3,(H,16,17,18) |
InChI Key |
ZQHHMTWIZYKPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=NN=CS1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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